Mass Shift and Isotopic Purity for SRM
Isometheptene‑d3 maleate carries a +3 Da mass increment relative to unlabeled isometheptene (free base MW 141.25 vs. 144.28 Da; maleate salt MW 260.34 vs. 257.32 Da), which places the precursor and product ions of the internal standard three mass units above the analyte [1]. Typical deuterium enrichment at the N‑methyl position exceeds 98 atom% ²H, ensuring that the isotopic cluster from the internal standard contributes <2% cross‑signal to the analyte channel and vice‑versa . This mass separation eliminates the need for chromatographic resolution between the analyte and the internal standard, permitting fast gradient elution without compromising selectivity.
| Evidence Dimension | Precursor ion m/z and isotopic purity |
|---|---|
| Target Compound Data | Precursor m/z of free base ≈ 144.3 Da (−3 Da shift); isotopic enrichment ≥98 atom% ²H |
| Comparator Or Baseline | Unlabeled isometheptene: precursor m/z ≈ 141.3 Da; isotopic purity 0% ²H (natural abundance) |
| Quantified Difference | Δm/z = +3 Da; cross‑signal ≤2% |
| Conditions | ESI‑MS/MS positive‑ion mode; N‑trideuteriomethyl labeling configuration |
Why This Matters
The ≥3 Da mass separation is the minimum recommended by bioanalytical guidelines to avoid isotope overlap, allowing the method to meet selectivity criteria without requiring baseline chromatographic resolution—a critical factor in high‑throughput doping‑control or clinical toxicology laboratories.
- [1] Hoelzel Biotech / Toronto Research Chemicals. Isometheptene‑d3 Maleate – Product Datasheet (TRC‑I821327). MW 260.34, formula C13H20D3NO4. Available at: https://www.hoelzel-biotech.com/en/toronto-research-chemicals-molecule-other-trc-i821327-5mg-isometheptene-d3-maleate.html. View Source
